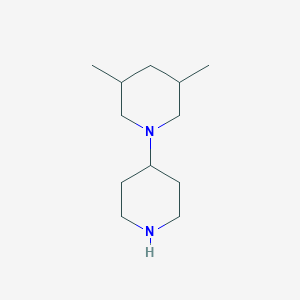

3,5-Dimethyl-1,4'-bipiperidine

Description

Contextual Significance of Substituted Bipiperidines in Heterocyclic Chemistry

Substituted bipiperidines represent a significant class of compounds within heterocyclic chemistry. Their structural complexity and synthetic accessibility make them attractive targets for organic chemists. The ability to introduce a wide variety of substituents onto the bipiperidine framework allows for the fine-tuning of their physicochemical properties, which is a key aspect of modern drug design and materials science.

Bipiperidine scaffolds are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are able to provide high-affinity ligands for more than one type of receptor or enzyme target by making modifications to the scaffold. The conformational flexibility of the bipiperidine system allows it to adopt various spatial arrangements, enhancing its potential for versatile binding to biological targets. vulcanchem.com This adaptability is a crucial feature in the design of novel therapeutic agents. The synthesis of substituted bipiperidine amide compounds, for instance, has led to the identification of potent antagonists for chemokine receptors like CCR3. nih.gov

The piperidine (B6355638) ring is one of the most ubiquitous heterocyclic motifs found in natural products and pharmaceuticals. Its presence in a molecule can significantly influence properties such as basicity, lipophilicity, and metabolic stability. The combination of two piperidine rings to form a bipiperidine nucleus creates a larger, more complex, and conformationally rich structure. This has strategic importance in the development of molecules designed to interact with intricate biological systems, such as the central nervous system. For example, derivatives of 1,4'-bipiperidine are key components in drugs like irinotecan, an anticancer agent, and have been investigated for their potential as modulators of various receptors and enzymes. evitachem.com The synthesis of complex piperidines through methods like enantioselective intramolecular aza-Michael reactions highlights the ongoing efforts to access novel and medicinally relevant chemical space. rsc.org

Overview of the Chemical Compound: 3,5-Dimethyl-1,4'-bipiperidine

While the broader class of bipiperidines has been the subject of considerable research, specific derivatives such as this compound are less extensively documented in publicly available scientific literature. However, its chemical identity is established with the CAS number 116797-01-4. cymitquimica.com

Structural Classification within Bipiperidine Derivatives

This compound is classified as a substituted aliphatic heterocyclic amine. Its core structure consists of two piperidine rings connected by a nitrogen-carbon bond between the 1-position of one ring and the 4'-position of the other. The key feature of this specific derivative is the presence of two methyl groups at the 3- and 5-positions of the N-substituted piperidine ring.

The presence and stereochemistry of these methyl groups introduce chirality and conformational constraints that are not present in the parent 1,4'-bipiperidine. This substitution pattern can significantly influence the molecule's three-dimensional shape and, consequently, its interaction with other molecules.

Table 1: Structural and Physicochemical Properties of Bipiperidine Derivatives

| Property | 1,4'-Bipiperidine | This compound |

| CAS Number | 4897-50-1 nih.gov | 116797-01-4 cymitquimica.com |

| Molecular Formula | C10H20N2 nih.gov | C12H24N2 |

| Molecular Weight | 168.28 g/mol nih.gov | 196.34 g/mol |

| Structural Features | Two directly linked piperidine rings. | Two piperidine rings with methyl substitutions on one ring. |

| Key Research Areas | Building block for pharmaceuticals, ligand in coordination chemistry. evitachem.com | Likely focus on stereochemistry and its influence on biological activity. |

Note: Detailed, experimentally verified data for this compound is not widely available in the cited literature. The presented data is based on its chemical structure.

Research Rationale for Investigating Substituted 1,4'-Bipiperidines

The investigation of substituted 1,4'-bipiperidines is driven by the quest for new molecules with tailored properties for specific applications, particularly in medicinal chemistry. The rationale for studying compounds like this compound can be inferred from research on analogous structures.

The introduction of methyl groups at the 3- and 5-positions can serve several purposes in rational drug design. These substitutions can:

Influence Conformation: The methyl groups can restrict the rotation around the C-N bonds and influence the preferred chair conformation of the piperidine ring, leading to a more defined three-dimensional structure. Conformational analysis of bipiperidine-based inhibitors has been used to understand their structure-activity relationships. researchgate.net

Modulate Lipophilicity: The addition of alkyl groups generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Provide Specific Interactions: The methyl groups can engage in specific hydrophobic or van der Waals interactions with a biological target, potentially increasing binding affinity and selectivity.

Explore Structure-Activity Relationships (SAR): Synthesizing and testing a series of substituted derivatives allows researchers to build a comprehensive understanding of how different functional groups at various positions affect the biological activity of the core scaffold. Studies on oximino-piperidino-piperidine amides have demonstrated the importance of substitution patterns for anti-HIV activity. nih.gov

General synthetic routes to substituted 1,4'-bipiperidines often involve the reductive amination of a substituted piperidin-4-one with a desired piperidine derivative, or nucleophilic substitution reactions. mdpi.com For this compound, a plausible synthetic approach would involve the reaction of 3,5-dimethylpiperidine (B146706) with a suitable 4-substituted piperidine precursor.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

3,5-dimethyl-1-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C12H24N2/c1-10-7-11(2)9-14(8-10)12-3-5-13-6-4-12/h10-13H,3-9H2,1-2H3 |

InChI Key |

SVXLDJZOZAEIHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C2CCNCC2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethyl 1,4 Bipiperidine and Its Analogues

Strategies for the Formation of the Bipiperidine Core

The construction of the bipiperidine core of molecules like 3,5-dimethyl-1,4'-bipiperidine hinges on the effective formation of a carbon-carbon bond between two piperidine (B6355638) rings or their precursors. Modern synthetic organic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions and electrochemical methods to achieve this transformation.

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon bonds. These methods offer a versatile and often high-yielding approach to complex molecular structures.

Homocoupling reactions involve the dimerization of two identical molecules. In the context of bipiperidine synthesis, this would typically involve the coupling of a 4-halopiperidine derivative. Nickel-catalyzed homocoupling reactions, often employing a reducing agent like zinc powder, have proven effective for the synthesis of symmetrical biaryls and bipyridines from aryl and heteroaryl halides. This methodology can be extended to the synthesis of 1,4'-bipiperidines. For instance, the reduction of NiX₂(PPh₃)₂ with zinc in the presence of Et₄NI generates a nickel catalyst capable of coupling aryl halides, a strategy that can be adapted for piperidinyl halides researchgate.net.

Similarly, palladium-catalyzed homocoupling of aryl halides can be achieved in solvents like polyethylene glycol (PEG) using Pd(OAc)₂ without the need for additional ligands or reductants nih.govresearchgate.net. The general principle of these reactions involves the oxidative addition of the organohalide to a low-valent metal center, followed by a reductive elimination step to form the C-C bond.

Table 1: Examples of Metal-Catalyzed Homocoupling Reactions

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| NiX₂(PPh₃)₂ / Zn / Et₄NI | Aryl Halides | Symmetrical Biaryls/Bipyridines | Can be adapted for piperidinyl halides. |

Heterocoupling reactions, which join two different molecular fragments, are among the most powerful tools in modern organic synthesis. These reactions typically involve an organometallic reagent and an organic halide.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate organic-chemistry.orglibretexts.org. To synthesize a 1,4'-bipiperidine, one could envision the coupling of a 4-piperidylboronic acid derivative with a 4-halopiperidine. While the Suzuki coupling is widely used for C(sp²)-C(sp²) bond formation, its application to C(sp³)-C(sp³) coupling is also established, though can be more challenging. The reaction generally requires a palladium catalyst, a phosphine ligand, and a base.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by nickel or palladium wikipedia.orgorganic-chemistry.org. This reaction is particularly well-suited for forming C(sp³)-C(sp³) bonds. A potential route to a 1,4'-bipiperidine would involve the coupling of a 4-piperidylzinc halide with a 4-halopiperidine nih.gov. The organozinc reagents are typically prepared in situ from the corresponding halide. Palladium catalysts are often preferred due to their higher yields and functional group tolerance wikipedia.org.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium organic-chemistry.orgwikipedia.org. For the synthesis of a 1,4'-bipiperidine, a 4-(tributylstannyl)piperidine could be coupled with a 4-halopiperidine. A key advantage of organostannanes is their stability to air and moisture, though their toxicity is a significant drawback organic-chemistry.orgwikipedia.org. The addition of copper(I) salts can sometimes accelerate Stille couplings harvard.edu.

Table 2: Overview of Heterocoupling Reactions for Bipiperidine Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

|---|---|---|---|

| Suzuki | Piperidylboronic acid/ester | 4-Halopiperidine | Palladium |

| Negishi | Piperidylzinc halide | 4-Halopiperidine | Palladium or Nickel |

Decarboxylative cross-coupling reactions have emerged as powerful methods for C-C bond formation, using readily available carboxylic acids as coupling partners in place of organometallic reagents researchgate.netnih.govrsc.org. This approach involves the extrusion of carbon dioxide to generate a carbanion equivalent that then participates in the cross-coupling cycle. For the synthesis of a 1,4'-bipiperidine, a piperidine-4-carboxylic acid derivative could potentially be coupled with a 4-halopiperidine. These reactions are often catalyzed by palladium or copper and can proceed via radical pathways.

Desulfonylative cross-coupling is a related strategy where a sulfone group is removed during the coupling process. This method has been applied to the arylation of alkyl phenyl sulfones under iron catalysis with Grignard reagents.

While not a direct piperidine-piperidine coupling, the arylation of pyridines is a relevant strategy, as the resulting arylpyridine can be subsequently hydrogenated to the corresponding arylpiperidine. Palladium-catalyzed C-H arylation of pyridine (B92270) derivatives allows for the direct formation of a C-C bond between a pyridine ring and an aryl group, often an aryl halide.

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, as they use electricity to drive reactions, often avoiding the need for stoichiometric chemical oxidants or reductants acs.orgchemrxiv.orgresearchgate.net. Electrosynthesis can be used to generate highly reactive species under mild conditions.

For the formation of a bipiperidine core, one could envision the reductive coupling of two molecules of a piperidin-4-one derivative. Such a reaction would proceed via the formation of a ketyl radical anion, which could then dimerize to form a pinacol intermediate. Subsequent deoxygenation would yield the 1,4'-bipiperidine. While the direct electrochemical homocoupling of piperidones to form bipiperidines is not extensively documented, the principles of electroreductive coupling of ketones are well-established.

Furthermore, nickel-catalyzed electrochemical reductive cross-electrophile coupling has been developed for linking alkyl amine-derived radical precursors with aryl iodides, showcasing the potential of combining electrochemistry with transition metal catalysis for complex bond formations acs.org.

Multi-Component Reaction Sequences (e.g., Castagnoli-Cushman Reaction)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Castagnoli-Cushman Reaction (CCR) is a notable example, historically used for the synthesis of a wide variety of lactams from the reaction of an imine with a cyclic anhydride. mdpi.com Recent advancements have extended its application to the synthesis of complex heterocyclic systems, including bipiperidine derivatives.

A three-component variant of the Castagnoli-Cushman reaction has been successfully employed in the preparation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which can incorporate a 1,4'-bipiperidine moiety. nih.gov This reaction typically involves a homophthalic anhydride, a carbonyl compound, and ammonium (B1175870) acetate. nih.gov While this specific example does not directly yield this compound, it demonstrates the feasibility of incorporating the 1,4'-bipiperidine unit in a multi-component fashion. The general approach involves the amidation of the carboxylic acid intermediate formed from the CCR with 1,4'-bipiperidine. nih.gov This highlights a potential pathway where a suitably substituted piperidine could be used to generate analogues of this compound. The reaction often proceeds with high diastereoselectivity, a crucial aspect for the synthesis of complex molecules. nih.govorganic-chemistry.org

The mechanism of the Castagnoli-Cushman reaction has been a subject of detailed investigation, with studies suggesting that the reaction can proceed through the formation of amide-acid intermediates that are in equilibrium with the starting amine and anhydride. nih.govorganic-chemistry.org This understanding allows for the design of new MCRs with a broader scope and applicability. nih.govorganic-chemistry.org

Reductive Amination Strategies

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, providing a reliable method for the preparation of amines from carbonyl compounds and amines. harvard.edu This strategy is highly applicable to the synthesis of the 1,4'-bipiperidine skeleton, where the bond between the two piperidine rings is formed. The process involves the initial formation of an iminium ion from the condensation of an amine with a ketone or aldehyde, which is then reduced in situ to the corresponding amine. harvard.edu

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaB(OAc)3H), which are favored for their selectivity in reducing the iminium ion in the presence of the starting carbonyl compound. harvard.edu The choice of reducing agent and reaction conditions can be critical for achieving high yields and functional group tolerance. harvard.educhim.it For the synthesis of this compound, this would typically involve the reaction of 3,5-dimethylpiperidine (B146706) with a protected 4-piperidone, followed by reduction. The double reductive amination (DRA) strategy has also been employed for the construction of the piperidine skeleton itself from 1,5-dicarbonyl compounds. chim.it

| Reducing Agent | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH3CN) | Effective at controlled pH, selective for iminium ions. | harvard.edu |

| Sodium Triacetoxyborohydride (NaB(OAc)3H) | Mild, highly selective, and broadly applicable. | harvard.edu |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Can be used for both iminium ion reduction and deprotection steps. | chim.it |

Hydrogenation-Based Methods for Piperidine Ring Formation

Catalytic hydrogenation of pyridine derivatives is a fundamental and widely used method for the synthesis of the piperidine core. rsc.org In the context of this compound, the 3,5-dimethylpiperidine moiety is typically synthesized via the hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). google.com This transformation is generally carried out using heterogeneous catalysts under hydrogen pressure.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and stereoselectivity of the hydrogenation. rsc.orggoogle.com Commonly employed catalysts include rhodium, ruthenium, and palladium on various supports like carbon or alumina. rsc.orggoogle.com For instance, rhodium(III) oxide (Rh2O3) has been shown to be a highly active catalyst for the hydrogenation of a variety of unprotected pyridines under mild conditions, often favoring the formation of the cis isomer in substituted piperidines. rsc.org The use of a composite catalyst, such as a mixture of ruthenium-carbon, nickel powder, and a metal acetate, has been reported to influence the cis/trans isomer ratio of the resulting 3,5-dimethylpiperidine. google.com

| Catalyst | Conditions | Outcome | Reference |

| Rhodium(III) oxide (Rh2O3) | 5 bar H2, 40 °C, TFE | High activity for various pyridines, favors cis isomer. | rsc.org |

| Ruthenium-carbon, Nickel powder, Metal acetate | Varies | Can be tuned to control the cis/trans isomer ratio. | google.com |

| Palladium on carbon (Pd/C) | Varies | Commonly used for pyridine hydrogenation. | justia.com |

Novel Synthetic Routes via Sulfur and Phosphorus Compounds

Emerging synthetic strategies are exploring the use of sulfur and phosphorus compounds to mediate the formation of C-C bonds, including those in bipyridine and potentially bipiperidine systems. mdpi.compreprints.org These methods offer alternative pathways that can circumvent some of the limitations of traditional metal-catalyzed cross-coupling reactions.

In sulfur-mediated synthesis, the addition of a pyridyl lithium or Grignard reagent to a pyridyl aryl sulfoxide can lead to the formation of bipyridine derivatives through a sulfurane intermediate. mdpi.com This approach leverages the ability of sulfur to facilitate ligand coupling. While directly applied to bipyridines, this concept could potentially be adapted for the synthesis of bipiperidines through subsequent reduction of the bipyridine core.

Phosphorus-mediated C-C bond formation has also been investigated for bipyridine synthesis. mdpi.compreprints.org For example, the treatment of tri(2-pyridyl)benzyl phosphonium bromide with acidic water has been shown to yield 2,2'-bipyridine. preprints.org The reaction proceeds through a phosphorus-ligand coupling mechanism. The application of such phosphorus-based methodologies to the direct synthesis of bipiperidines is an area for future exploration.

Metal-Free Protocols for Bipiperidine Construction

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the reliance on potentially toxic and expensive transition metal catalysts. For the synthesis of piperidine rings, a borane-catalyzed metal-free transfer hydrogenation of pyridines has been reported. organic-chemistry.org This method utilizes ammonia borane as a hydrogen source and provides various piperidines in good yields with good cis-selectivities. organic-chemistry.org This approach is practical due to the ease of handling the reagents and avoiding high-pressure hydrogen gas. organic-chemistry.org

While this specific protocol describes the formation of the piperidine ring itself, the broader principle of metal-free catalysis can be envisioned for the construction of the bipiperidine linkage. For instance, organocatalytic reductive amination procedures using Hantzsch esters as the reducing agent in the presence of a recoverable organocatalyst have been developed for the synthesis of amines from aldehydes. researchgate.net Such methods could be adapted for the final coupling step in the synthesis of this compound.

Stereoselective Synthesis of 3,5-Dimethyl Substitution Patterns

The presence of two stereocenters in the 3,5-dimethylpiperidine ring of the target molecule necessitates careful control over the stereochemical outcome of the synthesis. This leads to the formation of diastereomers, namely the cis (R,S or S,R - a meso compound) and trans (R,R or S,S - a pair of enantiomers) isomers.

Control of Diastereoselectivity (e.g., R,S and R,R/S,S Isomers)

The diastereoselectivity in the synthesis of 3,5-disubstituted piperidines can be controlled at various stages of the synthetic sequence. During the hydrogenation of 3,5-dimethylpyridine, the choice of catalyst and reaction conditions can significantly influence the ratio of cis to trans isomers. rsc.orggoogle.com For example, hydrogenation using a rhodium oxide catalyst tends to favor the formation of the cis isomer. rsc.org Conversely, specific composite catalysts and reaction parameters can be tuned to enhance the proportion of the trans isomer. google.com

Beyond the hydrogenation step, diastereoselective alkylation of chiral nonracemic lactams offers a powerful method for accessing enantiopure cis- and trans-3,5-disubstituted piperidines. nih.gov This approach involves the cyclocondensation of a chiral auxiliary, such as (R)-phenylglycinol, with a suitably substituted delta-oxoester. The resulting chiral lactam can then undergo diastereoselective alkylation at the position corresponding to the 5-position of the piperidine ring, followed by further transformations to yield the desired stereoisomer. nih.gov Chemoenzymatic methods have also been employed in divergent syntheses of 3,5-dioxygenated piperidines, where enzymatic resolutions can effectively separate diastereomers and provide access to specific stereoisomers. nih.gov

| Method | Stereochemical Control | Reference |

| Catalytic Hydrogenation | Catalyst and condition dependent, can favor cis or be tuned for trans. | rsc.orggoogle.com |

| Diastereoselective Alkylation | Use of chiral auxiliaries to direct the stereochemical outcome. | nih.gov |

| Chemoenzymatic Methods | Enzymatic resolution to separate and obtain specific diastereomers. | nih.gov |

Asymmetric Catalysis Approaches in Heterocyclic Synthesis

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Consequently, the development of asymmetric catalytic methods to control the three-dimensional arrangement of atoms is a cornerstone of modern pharmaceutical and chemical research. For analogues of this compound, which contains multiple stereocenters, asymmetric catalysis provides the most efficient route to obtaining enantiomerically pure compounds.

A variety of powerful asymmetric catalytic strategies have been developed for the synthesis of substituted piperidines. One notable approach involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cn This method allows for the creation of enantioenriched 3-substituted piperidines from readily available pyridine precursors. snnu.edu.cn The key step is a reductive Heck-type reaction between an aryl, heteroaryl, or vinyl boronic acid and a dihydropyridine derivative, which proceeds with high yield and excellent enantioselectivity. snnu.edu.cn This strategy offers a versatile, three-step process to access a wide library of chiral piperidines, which could be adapted for the synthesis of bipiperidine analogues. snnu.edu.cn

Another powerful strategy is the use of chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical reactions. A divergent asymmetric synthesis of 3,5-disubstituted piperidines has been successfully developed using this approach. nih.gov This method starts from achiral precursors and utilizes an enzyme- and Ruthenium-catalyzed dynamic kinetic resolution (DYKAT) to transform a mixture of diols into a single stereoisomer of a diacetate with excellent diastereoselectivity. nih.gov Further chemical transformations can selectively yield different stereoisomers of the 3,5-disubstituted piperidine core. nih.gov

Below is a summary of a representative chemoenzymatic approach for creating chiral 3,5-disubstituted piperidines.

| Step | Reactants | Catalyst / Enzyme | Product | Selectivity |

| 1 | N-benzylglycinate | Chemical Synthesis (5 steps) | Mixture of cis- and trans-3,5-piperidine diol | Mixture |

| 2 | rac/meso diol mixture | Enzyme and Ru-catalyst (DYKAT) | cis-(3R,5S)-diacetate | Excellent diastereoselectivity |

| 3 | cis-(3R,5S)-diacetate | Chemical Transformation | cis-piperidine diol | Selective |

| 4 | DYKAT (interrupted) | Enzyme and Ru-catalyst (DYKAT) | trans-(3R,5R)-hydroxy acetate | Selective |

The use of chiral auxiliaries, such as tert-butanesulfinamide, also represents a viable route. Chiral sulfinamides are effective in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. researchgate.net Reactions involving sulfinimines, derived from the condensation of the chiral auxiliary with an imine, can proceed with high diastereoselectivity, which, after removal of the auxiliary group, provides access to enantiomerically enriched piperidines. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial for developing sustainable synthetic routes for complex molecules like this compound.

Catalysis and Atom Economy One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. The synthesis of the 3,5-dimethylpiperidine core, a key precursor, can be achieved by the hydrogenation of 3,5-dimethylpyridine. tuodaindus.com This reaction often employs a heterogeneous metal catalyst such as ruthenium on carbon (Ru/C). tuodaindus.com Heterogeneous catalysts are advantageous as they can be easily recovered and reused, minimizing waste and aligning with green chemistry goals. mdpi.com Furthermore, catalytic reactions, including the cross-coupling methods used to form the bipiperidine linkage, generally offer higher atom economy compared to classical synthetic methods.

| Solvent Class | Traditional Solvents | Green Alternatives | Key Advantages of Green Solvents |

| Amides | N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP) | Dihydrolevoglucosenone (Cyrene) | Bio-derived, biodegradable, lower toxicity |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Higher boiling points, greater stability, reduced peroxide formation |

| Hydrocarbons | Toluene, Benzene, Hexane | p-Cymene, Limonene | Bio-derived, lower toxicity |

Waste Reduction and Process Intensification Minimizing waste is paramount in sustainable synthesis. The Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product, is a key metric. Strategies to lower PMI include using one-pot or continuous flow protocols, which avoid lengthy work-ups and intermediate purification steps. rsc.org For instance, the use of greener coupling reagents like propylphosphonic anhydride (T3P®) has been shown to significantly reduce PMI in peptide synthesis, a principle that can be applied to other synthetic processes. rsc.org Additionally, electrochemical methods are emerging as a promising green approach, as they can avoid the use of toxic and costly reagents. mdpi.com

By integrating these advanced catalytic and green chemistry principles, the synthesis of this compound and its analogues can be achieved in a manner that is not only efficient and precise but also environmentally responsible.

Molecular Architecture and Conformational Dynamics of 3,5 Dimethyl 1,4 Bipiperidine Systems

Conformational Analysis of Piperidine (B6355638) Rings within Bipiperidine Frameworks

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.orgias.ac.in Within this conformation, the hydrogen atom attached to the nitrogen (N-H) can occupy one of two positions: axial (pointing perpendicular to the general plane of the ring) or equatorial (pointing outwards from the ring). rsc.orgresearchgate.net In piperidine itself, there is a slight preference for the N-H bond to be in the equatorial orientation. rsc.orgresearchgate.net This preference is influenced by subtle electronic and steric factors. researchgate.net However, in the solid state, packing forces can override this small energy difference, and the axial orientation may be observed. rsc.org For substituted piperidines, the conformational equilibrium can be significantly influenced by the nature and position of the substituents. ias.ac.in In the case of 3,5-dimethyl-1,4'-bipiperidine, the methyl groups at the 3 and 5 positions are expected to preferentially occupy equatorial positions to minimize steric interactions.

| Conformation | N-H Orientation | Relative Stability |

| Chair | Equatorial | Generally more stable in solution rsc.orgresearchgate.net |

| Chair | Axial | Can be favored by packing effects in the solid state rsc.org |

| Boat | - | Generally a higher energy transition state ias.ac.in |

This table summarizes the general conformational preferences of a piperidine ring.

Piperidine rings are not static; they undergo a dynamic process known as ring inversion, where one chair conformation flips into another. rsc.orgpsu.edu This process involves passing through higher-energy transition states, such as the boat or twist-boat conformations. ias.ac.inrsc.org The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. rsc.org This barrier can be influenced by substituents on the ring. psu.edu For instance, the presence of bulky substituents can alter the rate of inversion. Additionally, nitrogen inversion, the process where the nitrogen atom and its lone pair of electrons rapidly flip their orientation, also contributes to the dynamic behavior of piperidine systems. rsc.orgosti.gov The free energy of activation for nitrogen inversion in piperidine has been determined to be around 6.1 kcal/mol. rsc.org

Restricted Rotation Phenomena in Substituted Bipiperidines

The connection of two piperidine rings introduces another layer of conformational complexity: restricted rotation around the central carbon-carbon bond linking the two rings.

In substituted bipiperidines, particularly those with substituents near the pivot bond, rotation around the central C-N or C-C bond can be significantly hindered. csuc.catresearchgate.net This hindrance, or rotational barrier, arises from steric interactions between atoms or groups on the two rings as they pass each other during rotation. researchgate.net Studies on related biphenyl (B1667301) and bipyridine systems have shown that substituents can dramatically increase the energy barrier to rotation. mdpi.comnih.gov For example, high rotational barriers (75-80 kJ/mol) have been reported for meso-4,4'-dialkyl-1,1'-bipiperidines, attributed to severe steric clashes. researchgate.net

In this compound, the methyl groups at the 3 and 5 positions of one piperidine ring play a crucial role in dictating the rotational barrier. These methyl groups can sterically interact with the protons on the second piperidine ring, particularly those at the 2' and 6' positions. This interaction creates a significant energy barrier that must be overcome for the two rings to rotate freely relative to each other. The magnitude of this barrier is dependent on the specific conformation and the extent of steric clash. Even seemingly small methyl groups can have a significant impact on the rotational energetics of such systems. nih.gov

| Compound System | Type of Interaction | Effect on Rotational Barrier |

| Substituted Bipiperidines | Steric hindrance between rings | Increased activation energy for rotation researchgate.net |

| 2,2'-Bipyridines | Substituent effects (electronic and steric) | Can increase or decrease the barrier depending on position and nature nih.gov |

| This compound | Steric clash between methyl groups and adjacent ring protons | Significant barrier to free rotation |

This table illustrates the factors influencing restricted rotation in bipiperidine and related systems.

Solid-State Structural Elucidation

X-ray Crystallography of this compound Derivatives

The crystallographic analysis of 2-Cyclohexyl-4-[(3,5-dimethyl-piperidin-1-yl)methyl]-5-methyl-phenol revealed that the asymmetric unit contains three independent molecules, indicating slight conformational differences in the packing environment of the crystal lattice. nih.gov The piperidine ring in all three molecules, however, retains the characteristic chair form. nih.gov The specific bond lengths and angles within the 3,5-dimethylpiperidine (B146706) moiety are consistent with those expected for sp³-hybridized carbon and nitrogen atoms in a saturated heterocyclic system.

Below is a table summarizing representative crystallographic data for a derivative containing the 3,5-dimethylpiperidine moiety.

Table 1: Crystallographic Data for a 3,5-Dimethylpiperidine Derivative. Data sourced from reference nih.gov.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of molecules in the crystalline state is dictated by a complex interplay of intermolecular interactions. mdpi.com In the case of this compound derivatives, the presence of nitrogen atoms and potentially other functional groups allows for a variety of non-covalent interactions that stabilize the crystal packing.

π-π Stacking: While the this compound core is aliphatic, derivatives often incorporate aromatic rings. When such planar aromatic systems are present, π-π stacking interactions can play a significant role in the crystal packing. strath.ac.uk In the aforementioned derivative, weak π-π stacking interactions are observed between the phenol (B47542) rings of adjacent molecules, contributing to the cohesion of the crystal structure. nih.gov The efficacy of these interactions is highly dependent on the relative orientation and distance between the aromatic rings. The twisted conformation induced by the cis-3,5-dimethylpiperidine (B12482) group in some squaraine dyes has been shown to effectively hinder intermolecular π-π stacking, which in turn influences their photophysical properties in the solid state. bohrium.com

The combination of these directional hydrogen bonds and weaker, non-directional van der Waals forces and π-π interactions results in a unique and stable three-dimensional supramolecular architecture for each crystalline derivative.

The table below summarizes the key intermolecular interactions identified in the crystal structure of the representative derivative.

Table 2: Intermolecular Interactions in a Crystalline 3,5-Dimethylpiperidine Derivative. Data sourced from reference nih.gov.

Compound Index

Advanced Spectroscopic Characterization Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy would provide crucial information about the number of distinct proton environments, their connectivity through spin-spin coupling, and their chemical environment. For 3,5-Dimethyl-1,4'-bipiperidine, the spectrum would be characterized by a series of signals in the aliphatic region (typically 0.5-4.0 ppm).

Expected ¹H NMR Spectral Features:

Methyl Protons: The protons of the two methyl groups at the C3 and C5 positions would likely appear as doublets, due to coupling with the adjacent methine proton. The exact chemical shift would depend on the cis/trans isomeric form of the 3,5-dimethylpiperidine (B146706) ring.

Piperidine (B6355638) Ring Protons: The methylene and methine protons on both piperidine rings would produce a complex set of overlapping multiplets in the upfield region of the spectrum. Protons closer to the nitrogen atoms are expected to be shifted further downfield.

Protons at the Junction (C4' and N1): The protons on the carbon (C4') of one ring and the protons on the carbons adjacent to the nitrogen (N1) of the other ring are in unique chemical environments and would give rise to distinct signals.

Analysis of the integration (area under each peak) would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal which protons are adjacent to one another, allowing for the mapping of the proton connectivity throughout the molecule.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Expected ¹³C NMR Spectral Features:

Methyl Carbons: The carbon atoms of the two methyl groups would appear at the most upfield region of the spectrum (typically 15-25 ppm).

Piperidine Ring Carbons: The methylene and methine carbons of the two piperidine rings would resonate in the aliphatic region (typically 20-60 ppm). Carbons bonded directly to nitrogen (alpha-carbons) would be the most downfield among the aliphatic carbons due to the electronegativity of nitrogen.

Junction Carbon (C4'): The carbon atom at the junction of the two piperidine rings (C4') would have a unique chemical shift, distinguishable from the other methine carbons.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, confirming the spin systems within each piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule, such as linking the methyl groups to their respective positions on the piperidine ring and confirming the N-C4' bond between the two piperidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space. This would be critical for determining the relative stereochemistry of the methyl groups (cis or trans) on the 3,5-dimethylpiperidine ring by observing through-space correlations between the methyl protons and other protons on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region, characteristic of the C-N stretching of the aliphatic amine.

N-H Bending (if secondary amine is present): If the starting material, 3,5-dimethylpiperidine, were present as an impurity, a band around 1600 cm⁻¹ could be observed. However, for the tertiary amine structure of the final product, this would be absent.

C-H Bending: Vibrations in the 1350-1480 cm⁻¹ region corresponding to the bending of C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. Saturated aliphatic amines, such as this compound, lack extensive chromophores (pi-conjugated systems). Therefore, they are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The primary electronic transitions would be n → σ* transitions associated with the non-bonding electrons on the nitrogen atoms, which typically occur at wavelengths below 200 nm and may not be observable with standard instrumentation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., High Resolution Mass Spectroscopy)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the confirmation of the molecular formula.

For this compound (C₁₂H₂₄N₂), the expected exact mass would be calculated. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Furthermore, the fragmentation pattern would provide structural information. Typical fragmentation for such a molecule would involve cleavage of the C-C bonds within the piperidine rings and the C-N bond at the junction, leading to characteristic fragment ions that would further support the proposed structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. For 3,5-Dimethyl-1,4'-bipiperidine, DFT calculations would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy structure on the potential energy surface. For this compound, this would clarify the preferred conformations of the two piperidine (B6355638) rings and the orientation of the methyl groups.

Electronic Properties: Calculating key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability.

Charge Distribution: Mapping the electron density to understand the distribution of charges across the molecule. This can identify nucleophilic and electrophilic sites, which is crucial for predicting reactivity.

A typical DFT study on this compound would employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost. core.ac.uk The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the optimized geometry.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -658.xxxx | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| HOMO Energy (eV) | -6.x | Indicates the energy of the highest energy electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | +1.x | Indicates the energy of the lowest energy unoccupied state; related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 7.x | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment (Debye) | 1.x | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a DFT calculation. Actual values would require a specific computational study.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. This makes it a powerful tool for predicting spectroscopic properties. For this compound, TD-DFT calculations would be used to:

Predict UV-Vis Spectra: By calculating the electronic excitation energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) in the ultraviolet-visible spectrum. This is valuable for identifying the compound and understanding its electronic transitions.

Analyze Excited States: TD-DFT provides information about the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different fragments.

These predictions are valuable for interpreting experimental spectra and can guide the design of molecules with specific optical properties. The accuracy of TD-DFT predictions can be comparable to more computationally expensive methods for many systems.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum methods are highly accurate, they are computationally intensive. Molecular mechanics and dynamics offer a less demanding approach to study large systems and dynamic processes.

Molecular Mechanics (MM) uses classical physics to model the energy of a molecule. The molecule is treated as a collection of atoms held together by springs, and the potential energy is calculated using a force field. For this compound, MM would be used for:

Conformational Analysis: The two piperidine rings and the bond connecting them allow for significant conformational flexibility. MM can be used to perform a systematic or stochastic search of the conformational space to identify all low-energy conformers.

Energy Minimization: Once potential conformers are identified, their geometries can be optimized to find the local energy minima. This is a computationally efficient way to explore the potential energy surface.

Building on the results of conformational searches, further computational analysis can predict the relative stability of different conformers and the energy required to convert between them.

Conformational Preferences: By comparing the energies of the optimized conformers, it is possible to predict which structures are most likely to be populated at a given temperature. For this compound, this would reveal the preferred orientations of the piperidine rings (e.g., chair-chair) and the equatorial or axial positions of the methyl groups.

Interconversion Barriers: The energy barriers separating different conformers can be calculated. These barriers determine the rate at which the molecule can interconvert between different shapes. This information is crucial for understanding the dynamic behavior of the molecule. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can also be used to observe these conformational changes directly.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Feature |

| Chair-Chair (equatorial methyls) | 0.00 | 95.x | Both piperidine rings in chair, methyls equatorial. |

| Chair-Chair (axial methyls) | > 3.0 | < 1.0 | Steric strain from axial methyl groups. |

| Chair-Boat | > 5.0 | < 0.1 | One ring in a higher energy boat conformation. |

Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis. The actual energy values and populations would depend on the specific force field and calculation methods used.

Analysis of Molecular Interactions

Computational methods are also invaluable for studying how this compound might interact with other molecules, which is fundamental to understanding its potential biological activity or material properties.

Non-covalent Interactions: These calculations can identify and quantify non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions between this compound and a target molecule (e.g., a protein receptor). The nitrogen atoms in the piperidine rings can act as hydrogen bond acceptors.

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. If this compound were being investigated as a potential drug, docking studies would be used to predict how it fits into the binding site of a target protein.

Molecular Dynamics Simulations of Complexes: MD simulations can be performed on a complex of this compound and another molecule to study the stability of the interaction over time and to understand the dynamic nature of the binding.

Through these varied computational approaches, a comprehensive theoretical understanding of this compound can be developed, guiding experimental work and uncovering its potential applications.

Hydrogen Bonding Network Analysis

The structure of this compound, featuring two nitrogen atoms within its aliphatic rings, dictates its hydrogen bonding capabilities. The nitrogen atoms possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors. Conversely, when protonated, the secondary amine group (N-H) on one ring and the tertiary amine on the other can become hydrogen bond donors.

π-Stacking and Ring-Metal Interactions

The non-covalent interactions of this compound are distinct from its aromatic analogues.

π-Stacking: Due to the fully saturated, aliphatic character of its two piperidine rings, this compound does not possess a π-electron system. Consequently, it is incapable of participating in π-stacking interactions, a key feature of aromatic compounds like 4,4'-bipyridine. uw.edu.pl This distinction is fundamental to its chemical behavior and molecular recognition properties.

Ring-Metal Interactions: The nitrogen atoms of the this compound scaffold are significant sites for coordination with metal ions. The lone pair of electrons on each nitrogen atom allows the molecule to function as a Lewis base, coordinating to metal centers to form complexes. It can act as a bridging ligand, linking two metal centers, as has been observed in complexes with palladium(II). researchgate.netnih.gov In such complexes, the geometry around the metal center is influenced by the steric and electronic properties of the bipiperidine ligand. researchgate.net The formation of these ring-metal interactions is a cornerstone of its application in coordination chemistry and the design of metal-based catalysts and therapeutics. researchgate.netub.edu

Table 1: Summary of Non-Covalent Interaction Capabilities

| Interaction Type | Participation of this compound | Notes |

|---|---|---|

| Hydrogen Bonding | Yes (as acceptor and potential donor) | Nitrogen atoms act as H-bond acceptors. Protonated forms act as H-bond donors. uw.edu.pl |

| π-Stacking | No | The piperidine rings are aliphatic and lack a π-system. uw.edu.pl |

| Ring-Metal Interactions | Yes | Nitrogen lone pairs coordinate with metal ions like Palladium (Pd(II)). researchgate.netnih.gov |

Ligand-Target Interaction Modeling in Chemical Design (e.g., Molecular Docking)

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. The 1,4'-bipiperidine scaffold is a prevalent feature in many biologically active molecules, and docking studies provide critical insights into its role in ligand-target interactions.

In the design of novel inhibitors, the bipiperidine moiety often serves as a rigid or semi-rigid scaffold that correctly positions other functional groups of the molecule within the target's binding site. For example, in the development of novel inhibitors for Poly(ADP-ribose) polymerase (PARP), molecular docking studies of compounds incorporating a 1,4'-bipiperidine unit have been performed. tandfonline.com These studies revealed that the reorientation of the 1,4'-bipiperidine moiety within the PARP1 active site could lead to the loss of crucial hydrophobic contacts with amino acid residues like Val762 and a π-stacking interaction with Tyr907 (facilitated by another part of the inhibitor). tandfonline.com

Further advanced computational methods, such as molecular dynamics (MD) simulations, are used to refine docking poses and assess the stability of predicted interactions over time. In a study identifying an inverse agonist for the GPR183 receptor, MD simulations were used to confirm the stability of the ligand's binding pose. biorxiv.org This analysis can reveal stable hydrogen bonds between the ligand and key residues, such as a strong H-bond to Y260⁶.⁵¹, and analyze the geometry of other non-covalent contacts. biorxiv.org

Docking studies on derivatives of related scaffolds, such as dimethylpyridine, have also been used to understand binding interactions within the active sites of enzymes like cyclooxygenases (COX). umw.edu.pl These models help rationalize the observed biological activity and guide the synthesis of new derivatives with improved potency and selectivity. umw.edu.plnih.gov

Table 2: Example of Ligand-Target Interactions for a 1,4'-Bipiperidine-Containing Inhibitor in PARP1

| Interacting Residue | Interaction Type | Consequence of Interaction |

|---|---|---|

| Tyr907 | π-stacking | Contributes to binding affinity; loss of this interaction reduces potency. tandfonline.com |

| Val762 | Hydrophobic Contact | Stabilizes the ligand in the binding cleft; reorientation can disrupt this contact. tandfonline.com |

| Glu763/Asp766 | Electrostatic Contact | Destabilization of these contacts can occur with conformational changes of the ligand. tandfonline.com |

Chemical Reactivity and Functionalization of 3,5 Dimethyl 1,4 Bipiperidine

Modification of Nitrogen Atoms

The nitrogen atoms within the bipiperidine structure are the most reactive centers, readily participating in nucleophilic reactions.

The nitrogen atoms in the bipiperidine rings can act as nucleophiles and undergo N-alkylation when treated with alkylating agents such as alkyl halides. smolecule.com This reaction can lead to the formation of mono- or di-quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. smolecule.com The introduction of various alkyl groups allows for the modification of the compound's steric and electronic properties. smolecule.com

| Reagent Class | Specific Example | Product Type |

| Alkyl Halides | Methyl Iodide | Quaternary Ammonium Salt |

| Benzyl Halides | Benzyl Bromide | Benzylated Bipiperidinium Salt |

| Functionalized Alkyl Halides | 2-Chloroethanol | Hydroxyethyl-substituted Bipiperidinium Salt |

This table presents typical N-alkylation reactions applicable to the nitrogen centers of 3,5-Dimethyl-1,4'-bipiperidine based on the general reactivity of piperidine (B6355638) derivatives.

Acylation of the nitrogen atoms is a common strategy to introduce carbonyl functionalities, resulting in the formation of amides. This can be achieved by reacting this compound with acylating agents like acid chlorides or carboxylic acids under appropriate coupling conditions. smolecule.comnih.gov For instance, reaction with agents like 5-chlorovaleryl chloride can yield the corresponding N-acyl derivative. drugfuture.com

Carbamoylation involves the introduction of a carbamoyl (B1232498) group, typically through reaction with a carbamoyl chloride, such as [1,4'-Bipiperidine]-1'-carbonyl chloride, which serves as an intermediate for creating urea-type derivatives. chembk.comchembk.combldpharm.com These reactions are fundamental in medicinal chemistry for creating analogues with modified biological activities. uni-ulm.de

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Acetyl Chloride | Acetamide |

| Acylation | Benzoyl Chloride | Benzamide |

| Acylation | Quinoline-4-carboxylic acid | Quinoline-4-carboxamide |

| Carbamoylation | Phenyl Isocyanate | Phenylurea |

This table illustrates common acylation and carbamoylation reactions for modifying the nitrogen atoms of this compound, drawn from established methods for piperidine functionalization. nih.gov

Transformations at Carbon Centers

Modifications at the carbon centers of the saturated piperidine rings are generally more challenging than at the nitrogen atoms and often require harsher conditions or prior activation.

The carbon atoms of the piperidine rings can undergo oxidation, although this typically requires strong oxidizing agents. Oxidation can potentially lead to the formation of cyclic ketones (piperidinones) or lactams. The nitrogen atoms can also be oxidized to form N-oxides using reagents like hydrogen peroxide or peracids. evitachem.com While an N-oxide is a modification at the nitrogen, it can influence the reactivity of the adjacent carbon atoms. Furthermore, specific catalytic systems, such as silver(I)-catalyzed oxidation with peroxodisulfate, have been used on piperidine substrates to facilitate oxidative coupling, though this is a method for forming bipiperidines rather than a reaction of them. u-tokyo.ac.jp

| Oxidizing Agent | Potential Product |

| Hydrogen Peroxide | N-Oxide derivative |

| Peracids (e.g., m-CPBA) | N-Oxide derivative |

| Strong Oxidants (e.g., RuO₄) | Piperidinone or Lactam derivative |

This table outlines potential oxidation reactions on the this compound scaffold, based on the known oxidation chemistry of cyclic amines. evitachem.com

The saturated aliphatic rings of this compound are generally resistant to reduction under standard catalytic hydrogenation conditions. However, functional groups that may have been introduced onto the scaffold, such as ketones, amides, or aromatic rings, can be targeted for reduction. smolecule.com Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly employed for the reduction of such polar functional groups. smolecule.comevitachem.com For example, a carbonyl group introduced at a carbon center could be reduced to a secondary alcohol.

| Reagent | Substrate Functional Group | Product Functional Group |

| Lithium Aluminum Hydride (LiAlH₄) | Amide (from N-acylation) | Amine (alkylated nitrogen) |

| Sodium Borohydride (NaBH₄) | Ketone (from C-oxidation) | Secondary Alcohol |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Aromatic Ring (on a substituent) | Cycloalkyl Ring |

This table provides examples of reduction reactions that could be performed on derivatives of this compound. smolecule.com

Direct nucleophilic or electrophilic substitution on the C-H bonds of the piperidine rings is not a facile process due to the low reactivity of these saturated carbons. The nitrogen atom is the primary nucleophilic site within the molecule. evitachem.com However, the introduction of activating groups can facilitate substitution reactions. For example, oxidation of a carbon atom to a carbonyl group creates an electrophilic center susceptible to nucleophilic attack.

Substitution reactions reported for related structures generally occur on appended functional groups rather than the core bipiperidine skeleton. For instance, nucleophilic aromatic substitution can be performed on a fluorophenoxy group attached to the bipiperidine ring system, or a fluorine atom directly on the ring can be displaced by a nucleophile. evitachem.comvulcanchem.com Electrophilic substitution is more plausible on aromatic moieties that have been attached to the main structure. evitachem.com Therefore, functionalization of the carbon centers of this compound typically proceeds via a two-step process: an initial oxidation or other functionalization reaction followed by a substitution.

Derivatization for Enhanced Chemical Properties and Research Utility

The secondary amine functionalities present in the this compound core are amenable to standard acylation reactions to form a diverse range of substituted amides. This class of reactions is fundamental in organic synthesis for building more complex molecular architectures.

The synthesis of amide derivatives from bipiperidine scaffolds typically involves the reaction of the parent amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. smolecule.com This nucleophilic acyl substitution reaction results in the formation of a stable amide bond. For instance, a related compound, 1,4'-bipiperidine, can be readily acylated by reacting it with acyl chlorides or anhydrides. smolecule.com A similar principle is seen in the synthesis of more complex structures, such as 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide, which can be formed through condensation reactions between an appropriate amine and a carboxylic acid derivative. smolecule.com

These reactions are typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the resulting amide product.

While direct synthesis of ester derivatives from this compound is less common as it lacks a hydroxyl group for direct esterification, derivatives of bipiperidine containing hydroxyl functionalities can undergo esterification. smolecule.com The general reactivity of the bipiperidine structure allows for its incorporation into molecules that can then be further functionalized. smolecule.com

Table 1: Representative Acylation Reactions for Bipiperidine Scaffolds

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

| 1,4'-Bipiperidine | Acyl Chloride/Anhydride | Substituted Amide | Acylation | smolecule.com |

| 2-oxoethyl piperidine derivative | 3,5-dimethylphenylamine | Substituted Amide | Condensation | smolecule.com |

The nitrogen atoms in the this compound structure possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal centers. This property allows the molecule to function as a ligand in the formation of complex metal-ligand systems, which are of significant interest in catalysis and materials science.

The bipiperidine framework is a key component in the design of multidentate ligands. For example, derivatives like 1,1'-bis[(pyridin-2-yl)methyl]-2,2'-bipiperidine (PYBP) have been used to create tetradentate N-donor ligands that form stable complexes with transition metals such as manganese (Mn). mdpi.comresearchgate.netosti.gov In these complexes, the bipiperidine unit serves as a robust backbone, holding the coordinating pyridine (B92270) groups in a specific spatial arrangement around the metal ion. researchgate.netosti.gov The stereochemistry of the bipiperidine ligand (e.g., rac vs. meso isomers) can significantly influence the catalytic activity of the resulting metal complex. researchgate.netosti.gov

Research has shown that manganese(II) complexes of PYBP can be effective catalysts for the epoxidation of alkenes, a crucial transformation in organic synthesis. mdpi.comresearchgate.netosti.gov The catalytic activity is often dependent on the counterions and the presence of co-catalysts like acetic acid. researchgate.netosti.gov

Furthermore, the parent 1,4'-bipiperidine has been shown to act as a bridging ligand in binuclear palladium(II) complexes. evitachem.com This demonstrates the versatility of the bipiperidine scaffold in constructing complex coordination architectures. The ability of such ligands to coordinate with metal ions like palladium opens up possibilities for the development of new metal-based catalysts or materials. evitachem.com The coordination chemistry of bipiperidines is an active area of research, with potential applications in creating catalysts for a variety of organic reactions. d-nb.info

Table 2: Examples of Metal Complexes with Bipiperidine-Containing Ligands

| Ligand | Metal Ion | Complex Type | Application/Finding | Reference(s) |

| 1,1'-bis[(pyridin-2-yl)methyl]-2,2'-bipiperidine (PYBP) | Manganese (Mn) | Mononuclear Catalyst | Alkene Epoxidation | mdpi.comresearchgate.netosti.gov |

| 1,4'-Bipiperidine (Bip) | Palladium (Pd) | Binuclear Complex | Bridging ligand in bioinorganic studies | evitachem.com |

| 1,5-benzodiazepine-functionalised phosphine | Iridium (Ir), Rhodium (Rh), Platinum (Pt) | Mononuclear Complex | C-H bond activation | d-nb.info |

Advanced Applications in Contemporary Chemical Research

Role as a Versatile Synthetic Building Block

The piperidine (B6355638) motif is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged structure" due to its prevalence in pharmacologically active compounds. sigmaaldrich.com The 3,5-dimethyl-1,4'-bipiperidine scaffold, containing two such rings, offers a rich platform for creating complex molecular architectures.

Construction of Polycyclic and Fused Heterocyclic Systems

The synthesis of polycyclic and fused heterocyclic systems is a critical endeavor in organic chemistry, as these structures often form the core of natural products and synthetic drugs. The bipiperidine framework of this compound serves as a foundational scaffold that can be elaborated upon through various cyclization strategies. For instance, the secondary amine of one piperidine ring and the tertiary amine of the other provide distinct reactive sites for annulation reactions, where additional rings are fused onto the existing structure.

Methodologies such as intramolecular cyclizations, radical-mediated amine cyclizations, and multi-component reactions like the Castagnoli-Cushman reaction are commonly employed to build complex heterocyclic systems from simpler amine precursors. nih.govresearchgate.net The presence of two piperidine units in this compound offers the potential for sequential or tandem reactions to construct intricate, three-dimensional polycyclic structures that would be challenging to access through other synthetic routes.

Synthesis of Diversified Organic Molecules

As a synthetic building block, this compound provides a template for generating libraries of diversified organic molecules. tuodaindus.com The piperidine rings can be functionalized at various positions. For example, the nitrogen atoms can be derivatized, and the carbon backbone can undergo C-H functionalization, allowing for the introduction of a wide array of substituents. This functionalization can be guided by stereoselective methods, leveraging the existing chiral centers at C3 and C5 to control the stereochemistry of newly introduced groups. nih.gov This capability is crucial for creating molecules with specific biological activities or material properties, making the scaffold valuable for drug discovery and materials science. researchgate.net

Ligand Design in Catalysis

Bipyridine and related nitrogen-containing compounds are exemplary ligands in coordination chemistry, particularly in the field of catalysis. mdpi.com The this compound structure, with its two nitrogen donor atoms and chiral centers, is a promising candidate for the design of novel ligands for various catalytic transformations.

Chiral Ligands for Asymmetric Transformations

The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov The presence of stereocenters at the C3 and C5 positions of one of the piperidine rings makes this compound an inherently chiral scaffold. This chirality can be transferred during a catalytic reaction from the ligand-metal complex to the substrate, enabling the synthesis of a desired enantiomer.

The effectiveness of a chiral ligand is often dictated by its steric and electronic properties, which can be fine-tuned by modifying its structure. nih.gov In this compound, the methyl groups provide steric bulk that can influence the enantioselectivity of a reaction. Further functionalization of the bipiperidine backbone would allow for the creation of a family of related ligands, each tailored for specific asymmetric transformations such as hydrogenation, C-C bond formation, or cycloaddition reactions. armchemfront.comresearchgate.netnih.gov The development of such ligands is a key strategy for accessing a wide range of chiral molecules. beilstein-journals.org

Table 1: Potential Asymmetric Reactions for this compound-based Ligands

| Asymmetric Reaction Type | Potential Substrate Class | Desired Chiral Product | Rationale for Ligand Suitability |

|---|---|---|---|

| Hydrogenation | Prochiral ketones, alkenes | Chiral alcohols, alkanes | The chiral environment created by the ligand can favor hydrogen addition to one face of the substrate. |

| Suzuki-Miyaura Coupling | Aryl halides, boronic acids | Axially chiral biaryls | Steric hindrance from the ligand can control the atropisomerism of the biaryl product. beilstein-journals.org |

| Diels-Alder Cycloaddition | Dienes, dienophiles | Chiral cyclic compounds | Coordination to a metal center can create a chiral Lewis acid catalyst that directs the cycloaddition pathway. |

| Aldol Reaction | Aldehydes, ketones | Chiral β-hydroxy carbonyls | The ligand can influence the geometry of the enolate and the facial selectivity of the aldehyde approach. |

Coordination Chemistry with Transition Metals

The two nitrogen atoms in this compound can act as Lewis bases, donating their lone pairs of electrons to a central metal ion to form a coordination complex. lumenlearning.comhawaii.edu Transition metals, with their partially filled d-orbitals, readily form such complexes, which are central to catalysis, materials science, and biological systems. tcd.ielibretexts.orgtamu.edu

The geometry and connectivity of the bipiperidine ligand can allow it to coordinate to a metal center in several ways:

Monodentate: Only one of the nitrogen atoms binds to the metal.

Bidentate (Chelating): Both nitrogen atoms bind to the same metal center, forming a stable chelate ring. The flexibility of the piperidine rings would influence the bite angle and stability of the resulting complex.

Bridging: Each nitrogen atom binds to a different metal center, linking them together to form polynuclear complexes or coordination polymers.

The resulting metal complexes can exhibit diverse geometries, such as octahedral, tetrahedral, or square planar, depending on the coordination number and the nature of the metal ion. hawaii.edulibretexts.org These structural variations, combined with the electronic properties of the metal, give rise to a wide range of applications, from catalytic activity to interesting magnetic and optical properties.

Supramolecular Chemistry and Materials Science Applications

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π–π stacking. rsc.org Bipyridine derivatives are well-known building blocks for creating such assemblies, including two- and three-dimensional lattices and macrocycles. researchgate.netmdpi.com

The this compound scaffold can be envisioned as a component in the design of functional materials. By attaching other functional groups, such as aromatic rings or hydrogen-bonding moieties, the bipiperidine unit can direct the self-assembly of molecules into complex supramolecular architectures. rsc.orgchem960.com These organized structures can have applications in areas such as:

Porous Materials: Creating frameworks with defined cavities for gas storage or separation.

Sensors: Designing materials where the binding of a target molecule disrupts the supramolecular assembly, leading to a detectable signal. researchgate.net

Functional Devices: Building molecular-scale components for electronics or light-harvesting applications. researchgate.netresearchgate.net

The ability to synthesize and functionalize the this compound core opens up possibilities for its incorporation into a new generation of smart and functional materials. jhu.edu

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern organic chemistry. nih.govresearchgate.net Future research on 3,5-Dimethyl-1,4'-bipiperidine should prioritize the development of novel and sustainable synthetic methodologies. Current approaches to substituted piperidines often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Hydrogenation of Substituted Pyridines | Established method, potentially high yielding. wikipedia.org | Requires high pressure, potential for over-reduction, stereocontrol can be difficult. |

| Reductive Amination | Versatile, can introduce diversity. researchgate.net | May require multiple steps, potential for side reactions. |

| Green Chemistry Approaches (e.g., Biocatalysis, Dehydrogenative Coupling) | Environmentally friendly, high selectivity, mild conditions. nih.govresearchgate.netrsc.orgtechnologynetworks.com | Enzyme stability and availability, catalyst development for specific substrates. |

| Multi-component Reactions | High atom economy, operational simplicity. ajchem-a.com | Optimization of reaction conditions can be complex. |

In-depth Exploration of Stereochemical Control and Diastereomeric Synthesis

The presence of multiple stereocenters in this compound (specifically at the C3 and C5 positions of one piperidine (B6355638) ring and the C4' position of the other) results in the possibility of several diastereomers. The spatial arrangement of the methyl groups (cis or trans) and the relative orientation of the two piperidine rings will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

A critical area for future research is the in-depth exploration of stereochemical control during the synthesis of this compound. The development of diastereoselective synthetic methods is paramount to selectively obtain specific stereoisomers for biological evaluation. rsc.orgresearchgate.net This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled approaches to direct the stereochemical outcome of key bond-forming reactions. snnu.edu.cn For instance, catalytic asymmetric cross-coupling reactions have shown promise in the synthesis of enantioenriched 3-substituted piperidines and could be adapted for this purpose. snnu.edu.cn A detailed investigation into the stereochemical outcomes of various synthetic routes, coupled with robust analytical techniques for stereoisomer characterization (e.g., NMR spectroscopy, X-ray crystallography), will be essential. whiterose.ac.uk

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering insights that can guide and accelerate experimental work. mdpi.com For this compound, advanced computational modeling can play a pivotal role in predicting the properties and behavior of its various stereoisomers and potential derivatives.

Conformational analysis using methods like Density Functional Theory (DFT) can elucidate the preferred three-dimensional structures of the different diastereomers, providing crucial information about their shape and potential interactions with biological targets. d-nb.infonih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build predictive models that correlate specific structural features of this compound derivatives with their potential biological activities. nih.govresearchgate.net Molecular dynamics simulations can offer a dynamic perspective on how these molecules behave in a biological environment, for instance, by simulating their interaction with a target protein. nih.gov These computational approaches can aid in the rational design of new derivatives with desired properties, thereby streamlining the discovery process. researchgate.net

Expanding the Scope of Derivatization for Specialized Research Applications